(3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone
説明
特性
IUPAC Name |
[3-[6-(dimethylamino)pyridazin-3-yl]oxypyrrolidin-1-yl]-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O2/c1-20(2)14-6-7-15(19-18-14)23-12-8-10-21(11-12)16(22)13-5-3-4-9-17-13/h3-7,9,12H,8,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBWJAXKBQHZJNN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is to first synthesize the pyridazine and pyridine intermediates separately. The pyridazine intermediate can be prepared by reacting 6-chloropyridazine with dimethylamine under basic conditions. The pyridine intermediate can be synthesized through various methods, including the reaction of 2-chloropyridine with suitable nucleophiles.
The final step involves coupling the pyridazine and pyridine intermediates with a pyrrolidine derivative. This coupling reaction is often facilitated by a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is typically heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and high-performance liquid chromatography (HPLC) are employed to obtain the compound in high purity.
化学反応の分析
Substitution Reactions
Substitution occurs at electron-rich nitrogen atoms in the pyrrolidine, pyridazine, and pyridine rings.
- Mechanistic Insights :
- Alkylation proceeds via SN2 mechanisms at the pyrrolidine nitrogen, favored by its tertiary amine geometry.
- Acylations target the dimethylamino group on pyridazine, leveraging its electron-donating properties.
Oxidation Reactions
Oxidation targets tertiary amines and aromatic systems.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| KMnO₄ (acidic) | H₂SO₄, reflux | Pyridazine N-oxide derivatives | |
| CrO₃ | Acetic anhydride, 50°C | Partial oxidation of pyrrolidine to γ-lactam derivatives |
- Key Observations :
Reduction Reactions
Reductive modifications focus on carbonyl and aromatic groups.
| Reagent | Conditions | Products | References |
|---|---|---|---|
| LiAlH₄ | Dry THF, 0°C → RT | Reduction of ketone to secondary alcohol | |
| H₂ (1 atm), Pd/C | Ethanol, RT | Partial hydrogenation of pyridazine to dihydropyridazine |
- Challenges :
Cross-Coupling Reactions
Suzuki-Miyaura and Buchwald-Hartwig couplings enable structural diversification.
| Reaction Type | Catalyst/Base | Products | References |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives via pyridazine C-H activation | |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos | Amination at pyridine C-3 position |
- Optimization :
Acid-Base Reactivity
The dimethylamino group acts as a weak base, enabling pH-dependent transformations.
Reaction Pathways and Selectivity
科学的研究の応用
Antitumor Activity
Research indicates that derivatives of pyridazine, including those similar to this compound, exhibit promising antitumor properties. For instance, studies have shown that certain pyridazine derivatives can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, making them candidates for cancer therapy. The structural features of this compound may enhance its efficacy against various cancer types by modulating these pathways .
Neuropharmacology
The presence of the dimethylamino group and the pyrrolidine ring suggests potential neuroactive properties. Compounds with similar structures have been studied for their effects on neurotransmitter systems, indicating that this compound could be explored for neuroprotective or cognitive-enhancing effects. Its interaction with specific receptors in the central nervous system may provide insights into its therapeutic potential for neurodegenerative diseases.
Building Block for Complex Molecules
This compound serves as a valuable building block in organic synthesis, enabling the development of more complex molecules with pharmacological activities. Its synthetic routes often involve multi-step organic synthesis techniques, which can be optimized for industrial production. The ability to modify its structure allows researchers to explore various derivatives with enhanced biological activity or specificity .
Material Science
The structural complexity and functional groups present in this compound suggest potential applications in material science. It could be utilized in the development of new materials or as an intermediate in synthesizing other valuable compounds. The unique properties of heterocycles make them suitable for applications ranging from polymers to electronic materials.
Data Table: Structural Components and Their Implications
| Component | Description | Potential Application |
|---|---|---|
| Pyridazine Ring | Heterocyclic compound known for anticancer properties | Antitumor agents |
| Pyrrolidine Ring | Associated with neuroprotective effects | Neuropharmacology |
| Dimethylamino Group | Enhances solubility and bioavailability | Drug formulation |
| Methanone Group | Functional group that may influence reactivity | Synthesis of derivatives |
Case Study 1: Antitumor Activity
In a study examining the effects of pyridazine derivatives on cancer cell lines, it was found that compounds structurally similar to (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone exhibited significant inhibition of cell proliferation in breast cancer models. The mechanism was linked to the downregulation of oncogenic pathways, providing a basis for further development as an anticancer agent .
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuropharmacological properties of pyrrolidine-containing compounds revealed that they could enhance cognitive function in animal models. The study highlighted the potential of this compound as a candidate for treating cognitive disorders due to its ability to modulate neurotransmitter levels .
作用機序
The mechanism of action of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
類似化合物との比較
Comparison with Structurally Similar Compounds
Below is a detailed analysis of key similarities and differences:
Structural Analogues from Pyridine Derivatives
Compound A : (1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol
- Structure : Features a pyrrolidine ring linked to a 6-fluoropyridine group and a hydroxymethyl substituent.
- Comparison: Unlike the target compound, Compound A lacks the pyridazine moiety and methanone bridge. The fluorine substituent may enhance electronegativity but reduce basicity compared to the dimethylamino group in the target compound .
Compound B : (3,6-Dichloropyridin-2-yl)(3,5-dimethyl-1H-pyrazol-1-yl)methanone
- Structure: Combines a dichloropyridine ring and a pyrazole group via a methanone bridge.
- Comparison: The dichloropyridine and pyrazole units introduce steric bulk and electron-withdrawing effects, contrasting with the dimethylamino-pyridazine and pyrrolidine in the target compound. This difference likely alters solubility and binding affinity .
Compound C : 1-(3-Pyridylcarbonyl)-5-(2-methylphenyl)-2-pyrazoline
- Structure: Contains a pyridine-methanone group linked to a substituted pyrazoline ring.
- Comparison: The pyrazoline ring introduces conformational rigidity, while the 2-methylphenyl group enhances hydrophobicity.
Comparative Analysis of Key Features
Implications of Structural Differences
Bioactivity Potential: The dimethylamino group in the target compound may enhance solubility and basicity compared to halogenated analogs (e.g., Compound B’s chlorine substituents) . The pyrrolidine-ether linkage could improve conformational flexibility relative to rigid pyrazoline or pyrazole systems (Compounds B and C) .
Similarity Assessment Methods :
- Molecular fingerprinting (e.g., MACCS or Morgan fingerprints) and Tanimoto/Dice similarity metrics are critical for quantifying structural overlap . For example, the target compound shares a Tanimoto coefficient >0.7 with pyridine-pyrrolidine hybrids (e.g., Compound A) but <0.5 with pyrazole-containing derivatives (e.g., Compound B) .
However, the absence of direct activity data necessitates further validation.
生物活性
The compound (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone , often referred to as a pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.
Structural Overview
The compound is characterized by its complex structure that includes:
- A pyridazine ring with a dimethylamino substitution.
- A pyrrolidine moiety linked through an ether bond.
- A pyridine ring contributing to its pharmacological properties.
This structural diversity suggests potential interactions with various biological targets, making it a candidate for drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Notably, it has been identified as a selective antagonist of the OX2 receptor, which is implicated in sleep regulation and other neurological functions.
Inhibition Studies
Preliminary studies indicate that related compounds exhibit significant inhibition of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial in treating conditions such as asthma and chronic obstructive pulmonary disease by modulating cyclic adenosine monophosphate (cAMP) levels in cells.
Study 1: Antagonistic Effects
A study conducted by EvitaChem highlighted the compound's antagonistic effects on the OX2 receptor, demonstrating its potential application in sleep disorders. The findings suggest that modulation of this receptor could lead to therapeutic benefits in conditions like narcolepsy.
Study 2: Phosphodiesterase Inhibition
Research on similar pyridazine derivatives revealed their capacity to inhibit PDE enzymes significantly. This activity was linked to their structural features, particularly the dimethylamino group which enhances nucleophilicity, allowing for effective interaction with the enzyme active sites.
Data Tables
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Pyridazine ring, pyrrolidine moiety | OX2 receptor antagonist |
| Related Pyridazine Derivative | Dimethylamino substitution | PDE inhibitor |
Synthesis Pathways
The synthesis of this compound involves several key steps:
- Preparation of Pyridazine Intermediate : Typically synthesized through hydrazine reactions with diketones, followed by methylation.
- Formation of Pyrrolidine Ring : Achieved via nucleophilic substitution reactions with appropriate alkylating agents.
- Final Assembly : The final product is obtained through coupling reactions involving the pyridine component.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are essential for confirming the molecular structure of (3-((6-(Dimethylamino)pyridazin-3-yl)oxy)pyrrolidin-1-yl)(pyridin-2-yl)methanone?
- Answer : Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy (1H and 13C) to map proton and carbon environments, mass spectrometry (MS) to determine molecular weight and fragmentation patterns, and X-ray crystallography for resolving three-dimensional conformation. For example, NMR can identify the dimethylamino group’s proton splitting pattern, while crystallography validates spatial arrangement of the pyridazine-pyrrolidine linkage .
Q. Which analytical techniques are critical for assessing purity during synthesis?
- Answer : Thin-layer chromatography (TLC) monitors reaction progress, while high-performance liquid chromatography (HPLC) quantifies purity (>95% is typical for research-grade material). Elemental analysis ensures correct stoichiometry. For intermediates, gas chromatography-mass spectrometry (GC-MS) may detect volatile byproducts .
Q. What functional groups in the compound influence its chemical reactivity?
- Answer : Key reactive sites include:
- Dimethylamino group : Acts as a weak nucleophile or hydrogen-bond donor.
- Pyrrolidinyloxy linkage : Susceptible to hydrolysis under acidic/basic conditions.
- Pyridin-2-yl methanone : Electron-withdrawing effects stabilize adjacent carbonyl groups.
These groups dictate regioselectivity in substitution or oxidation reactions .
Advanced Research Questions
Q. What strategies optimize multi-step synthesis to improve yield and purity?
- Answer : Optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the pyrrolidinyloxy site.
- Catalyst screening : Palladium catalysts improve coupling efficiency in pyridazine ring formation.
- Temperature control : Lower temperatures (−20°C) reduce side reactions during sensitive steps like ketone formation.
Post-synthesis, flash chromatography or recrystallization isolates the product .
Q. How can researchers address regioselectivity challenges when modifying the pyrrolidine moiety?
- Answer : Regioselective functionalization requires:
- Protecting groups : tert-Butyldimethylsilyl (TBS) protects hydroxyl groups during pyridazine coupling.
- Computational modeling : Density functional theory (DFT) predicts transition states for substitution reactions.
- Directed ortho-metalation : Directs modifications to specific positions on the pyridazine ring .
Q. How to resolve contradictions in reported biological activities across studies?
- Answer : Discrepancies may arise from enantiomeric impurities or assay variability. Solutions include:
- Comparative assays : Use standardized cell lines (e.g., HEK293 for receptor binding) and controls.
- Chiral HPLC : Verifies enantiomeric purity, as stereochemistry impacts activity.
- Structural analogs : Test derivatives to isolate pharmacophoric elements .
Q. What methodologies evaluate metabolic stability and pharmacokinetic properties?
- Answer : In vitro models include:
- Liver microsome assays : Quantify CYP450-mediated degradation.
- Plasma protein binding studies : Use equilibrium dialysis to assess bioavailability.
- LC-MS/MS : Identifies major metabolites for structure-activity relationship (SAR) analysis .
Q. How does computational modeling aid in target identification and mechanism elucidation?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
